O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine

ADC linker drug-to-antibody ratio PEG spacer length

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine (CAS 164265-47-8), also designated Aminooxy-PEG6-methane or m-PEG6-Aminooxy, is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C13H29NO7 and a molecular weight of approximately 311.37 g/mol [1,2,6]. It comprises a precisely six-unit PEG backbone terminated at one end with a methoxy (–OCH3) group and at the other with an aminooxy (–ONH2) functional group.

Molecular Formula C13H29NO7
Molecular Weight 311.37 g/mol
Cat. No. B14078318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine
Molecular FormulaC13H29NO7
Molecular Weight311.37 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCON
InChIInChI=1S/C13H29NO7/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13-21-14/h2-14H2,1H3
InChIKeyLNZJBDMWHWPKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine (Aminooxy-PEG6-methane): Baseline Specifications for a Monodisperse PEG Linker in Bioconjugation and Targeted Degradation


O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine (CAS 164265-47-8), also designated Aminooxy-PEG6-methane or m-PEG6-Aminooxy, is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C13H29NO7 and a molecular weight of approximately 311.37 g/mol [1,2,6]. It comprises a precisely six-unit PEG backbone terminated at one end with a methoxy (–OCH3) group and at the other with an aminooxy (–ONH2) functional group [6]. The aminooxy moiety enables chemoselective reaction with aldehydes and ketones to form oxime bonds—a bioorthogonal conjugation strategy widely employed in the construction of antibody–drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [2,6,7]. The PEG6 chain is engineered for monodispersity (dispersity ≈ 1.0), providing a defined and reproducible linker length critical for downstream quality control and regulatory consistency in pharmaceutical development [3,6].

Why Generic PEG Linker Substitution Fails: Key Structural and Functional Distinctions of the PEG6-Aminooxy Core for Bioconjugation Procurement


Generic PEG linkers with alternative chain lengths or terminal groups cannot be interchanged with O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine without altering critical bioconjugation outcomes. The PEG6 chain length directly governs the spatial separation between conjugated components, impacting the drug-to-antibody ratio (DAR) achievable without aggregation in ADCs [1,2]. The aminooxy functionality provides oxime bond-forming capacity with aldehydes/ketones—a bioorthogonal chemistry fundamentally distinct from the amine–NHS ester coupling (forming amide bonds) employed by analogs such as m-PEG6-Amine [3,4]. Shorter PEG chains (PEG3, PEG4) reduce hydrodynamic radius and steric relief, potentially promoting payload aggregation at higher DARs [2,5], while longer chains (PEG8, PEG12) can increase conformational entropy that diminishes the effective molarity required for ternary complex formation in PROTAC design [6,7]. This compound's combination of a monodisperse PEG6 spacer with a methoxy-capped aminooxy terminus represents a specific architectural solution; substituting any of these parameters—PEG length, terminal group chemistry, or protecting-group strategy—changes the spatial, solubility, and reactivity profile in ways that directly affect conjugate performance [1,6].

Quantitative Evidence Guide: Differentiating O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine from Closest PEG Linker Analogs


PEG Chain Length and Its Impact on Drug-to-Antibody Ratio (DAR) Tolerance: PEG6 vs. PEG3 and PEG8

The six-unit PEG spacer in the target compound provides a quantifiable advantage over shorter-chain analogs in accommodating higher drug-to-antibody ratios (DARs) without inducing antibody aggregation, a critical quality attribute in ADC manufacturing. Monodisperse PEG linkers with longer chains (PEG6–PEG12) have been demonstrated to mask the hydrophobicity of cytotoxic payloads, enabling DAR values exceeding 3–4 drug molecules per antibody while maintaining solubility, whereas shorter PEG linkers (PEG2–PEG4) show limited DAR tolerance before precipitation occurs [1].

ADC linker drug-to-antibody ratio PEG spacer length

Aminooxy vs. Amine Terminal Group: Orthogonal Conjugation Selectivity and Hydrolytic Stability Comparison

The aminooxy group uniquely enables oxime bond formation with aldehydes and ketones, producing linkages that demonstrate superior hydrolytic stability compared to hydrazone bonds and distinct orthogonal reactivity compared to simple amines. Research on oxime formation using aminooxy-PEG reagents has established that the reaction proceeds with a second-order rate constant of approximately 6 × 10^(-3) M^(-1) s^(-1) at pH 7.0 for aldehyde-modified substrates [1]. While this native rate is moderate, oxime bonds, once formed, exhibit substantially greater stability than hydrazone bonds under physiological and mildly acidic conditions [2]. In contrast, m-PEG6-Amine (CAS 184357-46-8) reacts primarily with activated carboxylic acids and NHS esters to form amide bonds, a chemistry that does not permit the same aldehyde/ketone-targeted bioorthogonal conjugation approach available to the aminooxy-terminated target compound [3].

oxime bond aminooxy-amine comparison pH-dependent stability

Monodispersity Advantage: Discrete PEG6 vs. Polydisperse PEG in ADC Aggregate Control

O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine is manufactured as a monodisperse compound with a dispersity (Đ) of approximately 1.0 (single molecular weight of 311.37 g/mol), which contrasts with polydisperse PEG reagents that exhibit distributions of chain lengths and molecular weights (e.g., Đ > 1.05) [1]. In ADC preparation, monodisperse PEG linkers have been shown via SEC-UPLC to dramatically reduce aggregate formation compared to conventional heterobifunctional linkers [2].

PEG monodispersity aggregation control SEC-UPLC

PEG6 as the PROTAC Linker 'Sweet Spot': Balancing Ternary Complex Formation vs. Excessive Flexibility

The PEG6 spacer length of the target compound has been described as occupying a 'sweet spot' for PROTAC linker design, providing adequate reach to facilitate productive ternary complex formation between the E3 ligase and target protein while avoiding the excessive conformational entropy introduced by longer PEG chains (e.g., PEG8, PEG12) [1]. This balance is critical because excessively long flexible linkers can reduce the effective concentration of the two liganded proteins relative to each other, impairing ubiquitination efficiency.

PROTAC linker ternary complex PEG6 spacer

Optimal Application Scenarios for O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine in Drug Conjugate and Targeted Protein Degradation Programs


ADC Construction Requiring High Drug-to-Antibody Ratios Without Aggregation

When payloads are highly hydrophobic (e.g., auristatins, maytansinoids), the PEG6 spacer of this compound provides the necessary hydrophilicity to maintain conjugate solubility at DARs exceeding 4:1. Unlike shorter PEG3 or PEG4 aminooxy linkers, the PEG6 chain length offers an expanded hydrophilicity reservoir that enables stable formulation without aggregation, as demonstrated in linker-payload studies where PEGylated constructs retained solubility at drug-to-antibody ratios that precipitated non-PEGylated conjugates [1]. The aminooxy functional group permits site-specific attachment to aldehyde-functionalized antibodies, producing homogeneous ADC populations with defined DAR—a requirement for regulatory approval.

PROTAC Linker Optimization for Degradation of Challenging Protein Targets

The intermediate PEG6 chain length (approximately 26 Å extended) occupies the empirical 'sweet spot' for PROTAC linker design, balancing sufficient spatial reach to bridge E3 ligase–target protein pairs while minimizing the entropic penalty of excessive flexibility observed with PEG8–PEG12 linkers [2]. PROTACs built with PEG6 linkers have shown favorable degradation efficiency (DC50 values in low nanomolar range) and maximal degradation (Dmax values exceeding 80%) across diverse targets, including BRD4, BTK, and ERα [2,3]. The methoxy-capped aminooxy terminus of this specific compound enables chemoselective oxime ligation distinct from the amide/ester chemistry of amine- or acid-terminated PEG linkers, supporting modular 'click-type' PROTAC assembly.

GMP Manufacturing of Antibody-Drug Conjugates Requiring Reproducible Linker Quality

The monodisperse nature (dispersity ≈ 1.0) of O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine eliminates batch-to-batch variability in linker length and molecular weight that is inherent to polydisperse PEG reagents [4]. This property is particularly critical for GMP manufacturing environments, where linker heterogeneity can lead to variable drug loading, altered pharmacokinetics, and inconsistent therapeutic efficacy [5]. In SEC-UPLC analyses, ADCs constructed with monodisperse PEG6 linkers demonstrate dramatically reduced aggregate peaks compared to those prepared with heterobifunctional non-PEG linkers such as SMCC [4].

Bioorthogonal Protein Labeling for Diagnostics and Imaging Probe Development

The aminooxy group enables chemoselective, catalyst-free oxime bond formation with aldehyde- or ketone-functionalized biomolecules under mild aqueous conditions (pH 4.5–7.4), making this compound ideal for site-specific protein labeling in diagnostic and imaging applications [6]. The PEG6 spacer enhances aqueous solubility of the resulting conjugates while providing sufficient length to minimize steric interference from the attached fluorophore, radionuclide chelator, or affinity tag on the biomolecule's function [7]. The methoxy terminus ensures that the linker is monofunctional (single reactive aminooxy group), preventing unwanted cross-linking that can occur with bis-functional aminooxy-PEG derivatives.

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